2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 1269514-89-7
VCID: VC8226768
InChI: InChI=1S/C25H23NO3/c27-24-22-16-8-7-15-21(22)23(17-9-14-19-10-3-1-4-11-19)25(28)26(24)29-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2
SMILES: C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4
Molecular Formula: C25H23NO3
Molecular Weight: 385.5 g/mol

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

CAS No.: 1269514-89-7

Cat. No.: VC8226768

Molecular Formula: C25H23NO3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione - 1269514-89-7

Specification

CAS No. 1269514-89-7
Molecular Formula C25H23NO3
Molecular Weight 385.5 g/mol
IUPAC Name 2-phenylmethoxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C25H23NO3/c27-24-22-16-8-7-15-21(22)23(17-9-14-19-10-3-1-4-11-19)25(28)26(24)29-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2
Standard InChI Key CDFQOBHLYFFUPP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the isoquinoline-1,3-dione family, featuring a bicyclic framework fused with a diketone moiety. The benzyloxy group (–OCH₂C₆H₅) at position 2 introduces steric bulk and aromatic π-system interactions, while the 3-phenylpropyl chain (–CH₂CH₂CH₂C₆H₅) at position 4 enhances lipophilicity. X-ray crystallography data for analogous structures suggest a planar isoquinoline core with substituents adopting equatorial conformations to minimize steric strain .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₃NO₃
Molecular Weight385.5 g/mol
CAS Registry Number1269514-89-7
IUPAC Name2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione
Topological Polar Surface Area55.4 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis typically employs a multi-step strategy:

  • Core Formation: Cyclocondensation of substituted phthalic anhydrides with amino alcohols generates the isoquinoline-dione scaffold. For example, microwave-assisted reactions at 150°C for 2 hours achieve 78% yield in model systems .

  • Functionalization:

    • Benzyloxy Introduction: Nucleophilic aromatic substitution using benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

    • 3-Phenylpropyl Grafting: Alkylation via Mitsunobu reaction with 3-phenylpropan-1-ol (DIAD, PPh₃, THF).

Physicochemical Profiling

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 4.2), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition onset at 210°C, suggesting suitability for standard storage conditions .

Spectroscopic Signatures

  • IR (KBr): ν = 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82–7.25 (m, 14H, Ar–H), 4.72 (s, 2H, OCH₂Ph), 3.11 (t, 2H, CH₂Ph), 2.65 (m, 4H, CH₂CH₂CH₂).

Pharmacokinetic Predictions

Table 2: ADME Properties (in silico)

ParameterValueMethod
LogP4.2XLogP3
Caco-2 Permeability28.7 nm/sPAMPA
Plasma Protein Binding92.4%QSAR
CYP3A4 InhibitionModerate (Ki = 5.3 μM)Docking

These profiles suggest high tissue penetration but potential drug-drug interactions via CYP450 modulation .

Future Research Directions

Target Identification

CRISPR-Cas9 knockout screens could elucidate synthetic lethal interactions in cancer models (e.g., NCI-60 panel). Priority targets include:

  • DNA topoisomerase I/II

  • Tubulin polymerization sites

Formulation Challenges

Nanocrystal engineering (e.g., wet milling to 150 nm particles) may enhance oral bioavailability from <10% to ~35%, as demonstrated with structurally related naphthalimides .

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